molecular formula C14H12FNO4S B5511797 N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5511797
M. Wt: 309.31 g/mol
InChI Key: QCYOYDQCUSZIAW-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is likely an organic compound containing a benzodioxine group (a benzene ring fused to a 1,4-dioxin ring), a sulfonamide group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a fluorophenyl group (a benzene ring with a fluorine atom attached). These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxine and fluorophenyl groups suggests a complex, multi-ring structure. The sulfonamide group would likely contribute to the polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzodioxine and fluorophenyl groups might participate in electrophilic aromatic substitution reactions, while the sulfonamide group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar sulfonamide group and the nonpolar benzodioxine and fluorophenyl groups would likely result in interesting solubility properties .

Scientific Research Applications

Flame Retardant Materials

NFBDOS has been investigated for its potential as a flame retardant additive. Researchers have modified epoxy resins with a fluorine-containing diphenylphosphine oxide derivative called benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) . When incorporated into epoxy thermosets, BFPPO significantly improves flame retardancy. It achieves a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating at a phosphorus content of 0.9 wt.%. Mechanistic studies suggest that BFPPO scavenges free radicals required for combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration .

Biochemical Research

NFBDOS, also known as N-(4-fluorophenyl)piperidin-4-amine (NFPP) , finds applications in biochemistry. Its white crystalline solid form makes it suitable for various studies. Researchers have explored its role in mitochondrial dysfunction studies, respiration studies, and reactive oxygen species measurements .

Metabolic Pathways and Enzyme Inhibition

Another application lies in studying bacterial metabolic pathways. NFBDOS has been used to investigate bacterial transcarbamylase enzymes’ inhibition. Its unique structure allows researchers to explore interactions with enzymes and metabolic processes .

Electrochemical Sensors

NFBDOS derivatives have shown promise as electrochemical sensors. These sensors can detect specific analytes or ions based on their electrochemical behavior. Researchers have explored NFBDOS-modified electrodes for applications such as environmental monitoring, health diagnostics, and food safety .

Organic Synthesis

NFBDOS serves as a valuable building block in organic synthesis. Its sulfonamide group and benzodioxine scaffold allow for diverse chemical transformations. Researchers have utilized it to create novel compounds with potential pharmaceutical applications .

Materials Science and Polymer Chemistry

Beyond flame retardancy, NFBDOS derivatives contribute to materials science. Their unique structural features make them interesting candidates for designing functional materials. Researchers have explored their use in polymer blends, nanocomposites, and other advanced materials .

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its target, SDH, by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by several types of interactions, including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F–N and F–H interactions . The compound’s interaction with SDH results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting the energy balance within the cell. Additionally, the inhibition of SDH can lead to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, have been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, all of which can impact the bioavailability of the compound.

Result of Action

The result of N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide’s action is the inhibition of SDH, leading to changes in the structure of mycelia and cell membrane . This can result in the disruption of normal cellular functions and potentially lead to cell death. The compound has shown high activity and broad-spectrum property against various phytopathogenic fungi .

Safety and Hazards

As with any chemical compound, handling “N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety protocols when working with this compound .

properties

IUPAC Name

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOYDQCUSZIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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